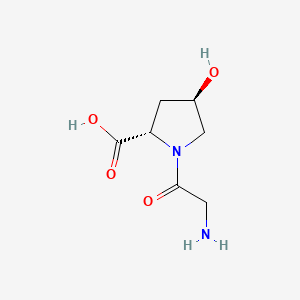

(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid

Descripción general

Descripción

L-Glycyl-L-hydroxyproline is a dipeptide.

Mecanismo De Acción

Target of Action

The primary target of (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as H-GLY-HYP-OH, is denatured collagen . Denatured collagen is a key biomarker for various critical diseases such as cancer .

Mode of Action

H-GLY-HYP-OH has been found to selectively target denatured collagen . Thermal or uv pretreatment is required to drive the peptides into the monomer conformation, which poses a substantial challenge for clinical applications .

Biochemical Pathways

It is known that the compound interacts with denatured collagen, which plays a crucial role in various biochemical pathways, particularly those related to tissue repair and remodeling .

Pharmacokinetics

It is known that the compound requires thermal or uv pretreatment to drive the peptides into the monomer conformation . This suggests that the bioavailability of H-GLY-HYP-OH may be influenced by factors such as temperature and light exposure.

Result of Action

The interaction of H-GLY-HYP-OH with denatured collagen can potentially influence the growth and repair of tissues. For instance, H-GLY-HYP-OH promotes the growth of mouse primary fibroblasts on collagen gel . It also has potential applications in improving skin by ingesting hydrolyzed collagen .

Action Environment

The action, efficacy, and stability of H-GLY-HYP-OH are likely influenced by environmental factors such as temperature and light, given the need for thermal or UV pretreatment

Actividad Biológica

(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as Glycyl-4-hydroxyproline, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name: (2S,4R)-1-glycyl-4-hydroxypyrrolidine-2-carboxylic acid

- CAS Number: 24587-32-4

- Molecular Formula: C7H12N2O4

- Molecular Weight: 188.18 g/mol

- Purity: Typically around 95% to 97% .

Research indicates that this compound exhibits multiple biological activities, primarily through its role as a substrate or inhibitor in various enzymatic pathways. Its structural similarity to amino acids allows it to interact with enzymes and receptors involved in metabolic processes.

Enzyme Inhibition

One notable study highlighted its function as an inhibitor of diaminopimelic acid epimerase (DAP-epimerase), an enzyme crucial for bacterial cell wall synthesis. The compound acts as an irreversible inhibitor, which could be leveraged for developing antibacterial agents .

Antimicrobial Properties

In a case study examining the antimicrobial effects of various amino acid derivatives, this compound demonstrated significant inhibitory effects against Gram-positive bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains.

Pharmacological Applications

Another investigation focused on the pharmacokinetics of this compound in vivo. It was found to have a favorable absorption profile when administered orally, making it a candidate for further development in pharmaceutical formulations aimed at enhancing bioavailability .

Research Findings

Aplicaciones Científicas De Investigación

1.1. Role as a Peptide Building Block

Glycylhydroxyproline serves as a crucial building block in the synthesis of peptides and proteins. Its incorporation into peptide chains can enhance biological activity and stability due to its unique structural properties.

1.2. Potential Antimicrobial Activity

Research indicates that derivatives of (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid exhibit antimicrobial properties. Studies have shown that modifications of this compound can lead to increased efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

2.1. Role in Collagen Synthesis

Glycylhydroxyproline is implicated in collagen biosynthesis. It can influence the stability and formation of collagen fibers, which are vital for maintaining skin elasticity and structural integrity in connective tissues . Research has explored its potential in treating skin aging and wound healing by promoting collagen production.

2.2. Metabolic Studies

The compound is also studied for its metabolic pathways and interactions within biological systems. It has been identified as a metabolite in various biological processes, contributing to our understanding of amino acid metabolism and its implications for health .

3.1. Skin Health Formulations

Due to its role in collagen synthesis, this compound is increasingly used in cosmetic formulations aimed at improving skin hydration and elasticity. Its incorporation into creams and serums may enhance skin repair mechanisms .

3.2. Anti-Aging Treatments

The compound's ability to stimulate collagen production positions it as a promising ingredient in anti-aging treatments. Clinical studies are ongoing to evaluate its effectiveness in reducing wrinkles and improving overall skin texture .

Case Studies

Propiedades

IUPAC Name |

1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c8-2-6(11)9-3-4(10)1-5(9)7(12)13/h4-5,10H,1-3,8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQXGJBINIMBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947459 | |

| Record name | Glycyl-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24587-32-4 | |

| Record name | NSC97930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.